molecular formula C24H20N2O2 B3866478 2-(1-ethyl-1H-benzimidazol-2-yl)-1-phenylvinyl benzoate

2-(1-ethyl-1H-benzimidazol-2-yl)-1-phenylvinyl benzoate

Cat. No. B3866478
M. Wt: 368.4 g/mol
InChI Key: XFMVJRHOAZGVGY-OQKWZONESA-N
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Description

The compound “2-(1-ethyl-1H-benzimidazol-2-yl)-1-phenylvinyl benzoate” is a benzimidazole derivative . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including pharmaceuticals and dyes .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a benzimidazole ring, which is a fused benzene and imidazole ring .


Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, particularly due to the reactivity of the imidazole ring .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzimidazoles are used as antiparasitic drugs, where they bind to the parasite’s tubulin and inhibit microtubule formation .

Future Directions

The future directions for this compound would depend on its specific properties and potential applications. Benzimidazoles are a focus of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

[(E)-2-(1-ethylbenzimidazol-2-yl)-1-phenylethenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-2-26-21-16-10-9-15-20(21)25-23(26)17-22(18-11-5-3-6-12-18)28-24(27)19-13-7-4-8-14-19/h3-17H,2H2,1H3/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMVJRHOAZGVGY-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C=C(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/C=C(\C3=CC=CC=C3)/OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-2-(1-ethylbenzimidazol-2-yl)-1-phenylethenyl] benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ethyl-1H-benzimidazol-2-yl)-1-phenylvinyl benzoate
Reactant of Route 2
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2-(1-ethyl-1H-benzimidazol-2-yl)-1-phenylvinyl benzoate
Reactant of Route 3
2-(1-ethyl-1H-benzimidazol-2-yl)-1-phenylvinyl benzoate
Reactant of Route 4
2-(1-ethyl-1H-benzimidazol-2-yl)-1-phenylvinyl benzoate
Reactant of Route 5
2-(1-ethyl-1H-benzimidazol-2-yl)-1-phenylvinyl benzoate
Reactant of Route 6
2-(1-ethyl-1H-benzimidazol-2-yl)-1-phenylvinyl benzoate

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